1-(Azocan-2-yl)-3,3-dimethylbutan-2-one

Description

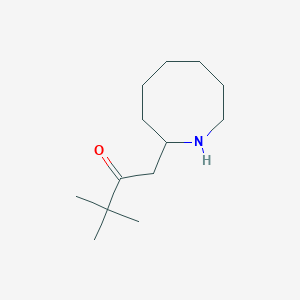

1-(Azocan-2-yl)-3,3-dimethylbutan-2-one is a bicyclic compound featuring an azocan ring (an 8-membered saturated nitrogen heterocycle) fused to a 3,3-dimethylbutan-2-one moiety. This ketone group confers electrophilic reactivity, enabling participation in nucleophilic additions and cycloadditions.

Properties

Molecular Formula |

C13H25NO |

|---|---|

Molecular Weight |

211.34 g/mol |

IUPAC Name |

1-(azocan-2-yl)-3,3-dimethylbutan-2-one |

InChI |

InChI=1S/C13H25NO/c1-13(2,3)12(15)10-11-8-6-4-5-7-9-14-11/h11,14H,4-10H2,1-3H3 |

InChI Key |

UXESMWRJWIUHHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC1CCCCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one typically involves the reaction of azocane derivatives with appropriate ketones under controlled conditions. One common method involves the use of azocane and 3,3-dimethylbutan-2-one in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The azocane ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of alcohols or other reduced compounds.

Substitution: Formation of substituted azocane derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1-(Azocan-2-yl)-3,3-dimethylbutan-2-one has shown potential in various pharmaceutical formulations. Its unique molecular structure allows it to function as a pharmacological agent in drug development.

Case Study: Drug Delivery Systems

Research indicates that this compound can enhance the bioavailability of certain drugs when used in topical formulations. Studies have demonstrated that incorporating this compound into dermal delivery systems improves skin penetration and retention of therapeutic agents. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences highlighted its effectiveness in increasing drug concentration in skin layers following topical application .

Cosmetic Industry Applications

The cosmetic industry also utilizes this compound due to its beneficial properties as an ingredient in formulations.

Case Study: Skin Care Products

In cosmetic formulations, this compound acts as a film former and emulsifier , contributing to product stability and sensory attributes. A study focusing on cosmetic formulation principles indicated that polymers like this compound are crucial for creating stable emulsions that enhance the aesthetic appeal and functionality of skin care products .

Research and Development

Ongoing research is exploring the compound's potential in various innovative applications:

- Polymer Science : Its role in creating low volatile organic compound (VOC) formulations aligns with environmental regulations and consumer preferences for eco-friendly products.

- Nanotechnology : The incorporation of this compound into nanoparticles for controlled release systems is under investigation, aiming to improve the delivery of active ingredients in cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one involves its interaction with molecular targets and pathways within biological systems. The azocane ring can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The ketone group may also participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Azocan vs. Imidazole/Tetrazole Rings: Climbazole (imidazole) and compound 20 (tetrazole) feature aromatic nitrogen heterocycles, enhancing hydrogen-bonding capacity and π-π interactions for biological target binding . In contrast, the azocan ring in the target compound is non-aromatic, likely reducing electronic delocalization but increasing conformational flexibility. The azocan ring’s larger size (8-membered) may improve steric shielding of the ketone, altering reactivity compared to smaller heterocycles.

- Substituent Effects: Chlorine atoms in Climbazole and compound 20 enhance electrophilicity and bioactivity but may increase toxicity . The phosphoryl group in the CMPO ligand () strongly withdraws electrons, increasing the ketone’s electrophilicity compared to the azocan derivative .

Physicochemical Properties

- Solubility and Lipophilicity: Climbazole is insoluble in water but soluble in DMSO and ethanol (>13.25 mg/mL), attributed to its aromatic and halogenated groups. The azocan derivative’s nonpolar ring may further reduce aqueous solubility but enhance lipid membrane penetration .

Thermal Stability : Climbazole melts at 98–99°C, while phosphorylated analogs () exhibit higher thermal stability due to rigid structures. The azocan compound’s stability remains uncharacterized but may benefit from ring strain minimization .

Biological Activity

1-(Azocan-2-yl)-3,3-dimethylbutan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure includes an azocane ring and a ketone functional group, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The chemical formula for this compound is with a molecular weight of approximately 195.32 g/mol. The compound features a ketone group adjacent to a branched alkyl chain, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several pharmacological properties:

- Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, azole derivatives have shown activity against various microorganisms, indicating that modifications in the azocane structure could yield similar effects .

- Cytotoxic Effects : Preliminary assessments using cell lines have indicated potential cytotoxic effects of related compounds. The cytotoxicity was evaluated using MTT assays on cancer cell lines, revealing that structural modifications can enhance or reduce activity .

- Neuroprotective Potential : Compounds with similar aliphatic structures have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. The stabilization of microtubules has been linked to enhanced cellular resilience against stressors .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural variations influence the biological activity of this compound. Key findings include:

- Aliphatic Chain Length and Branching : Increasing the size and branching of aliphatic chains has been associated with improved microtubule-stabilizing activity in related compounds. This suggests that similar modifications could enhance the efficacy of this compound .

- Functional Group Modifications : The presence of electron-withdrawing groups can significantly alter the compound's interaction with biological targets. For instance, introducing halogens or nitro groups has been shown to enhance cytotoxicity in related structures .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A series of azole derivatives were tested for antimicrobial efficacy against various bacterial strains. Compounds exhibiting structural similarities to this compound demonstrated varying levels of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. These findings underscore the potential for developing new antimicrobial agents based on this compound's framework .

Case Study 2: Cytotoxicity Assessment

In vitro studies on cancer cell lines (e.g., HepG2) revealed that derivatives with modifications in the azocane structure exhibited different levels of cytotoxicity. Compounds were tested at multiple concentrations (1–2000 µM), showing that certain structural features significantly influenced their effectiveness against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.